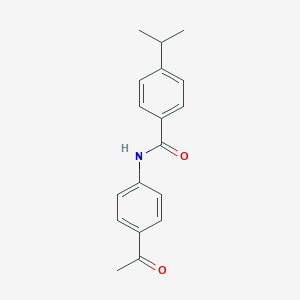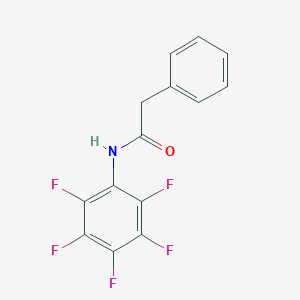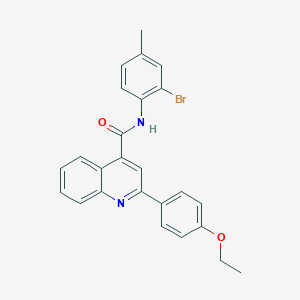
2-Benzyl-5-nitroisoindoline
Vue d'ensemble
Description
2-Benzyl-5-nitroisoindoline is a chemical compound with the CAS Number: 127168-68-7. It has a molecular weight of 254.29 . The IUPAC name for this compound is 2-benzyl-5-nitroisoindoline .
Molecular Structure Analysis
The molecular formula of 2-Benzyl-5-nitroisoindoline is C15H14N2O2 . The InChI Code for this compound is 1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Stereoselective Dimerization of Benzylic Amines
The treatment of benzylic amines derived from 2-(acyloxymethyl)-5-nitroindolines with sodium hexamethyl-disilazide leads to dimeric products through a process involving deprotonation, oxidation, and stereoselective radical recombination. This illustrates the compound's role in facilitating specific dimerization reactions, which are crucial in the synthesis of complex organic molecules (Nowak & George, 2002).
Antiplasmodial Activity Testing
Derivatives of 5-nitro-1,10-phenanthroline, prepared using 2-Benzyl-5-nitroisoindoline, have been evaluated for in vitro antiplasmodial activity against strains of Plasmodium falciparum. This research underscores the potential of 2-Benzyl-5-nitroisoindoline derivatives in the development of new antimalarial agents (Hadanu et al., 2012).
Approach to 3-Aminoindolin-2-Ones
O-Benzyloxime ether substituted amidocyclohexadienes, prepared from 2-aminoacetophenone, have demonstrated the ability to undergo peroxide-induced decompositions leading to indolin-2-ones with specific substitutions. This research highlights the versatility of 2-Benzyl-5-nitroisoindoline derivatives in synthesizing compounds with potential pharmacological applications (Bella, Slawin, & Walton, 2004).
Photorelease of L-Glutamate
Studies on 1-acyl-7-nitroindolines, which include derivatives of 2-Benzyl-5-nitroisoindoline, have shown improved efficiency in the photorelease of neuroactive amino acids like L-glutamate. This application is particularly relevant in neuroscience research, providing a tool for the rapid activation of neuronal channels (Papageorgiou, Ogden, & Corrie, 2004).
EPR Oximetry in Viable Systems
Isoindoline nitroxides, related to 2-Benzyl-5-nitroisoindoline, have been explored for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes in viable biological systems. These studies contribute to our understanding of intracellular oxygen, pH, and redox metabolism, highlighting the broad utility of 2-Benzyl-5-nitroisoindoline derivatives in biomedical research (Khan et al., 2011).
Safety And Hazards
The safety information for 2-Benzyl-5-nitroisoindoline includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Propriétés
IUPAC Name |
2-benzyl-5-nitro-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBGQUETRDJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476841 | |
| Record name | 2-BENZYL-5-NITROISOINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-nitroisoindoline | |
CAS RN |
127168-68-7 | |
| Record name | 2-BENZYL-5-NITROISOINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
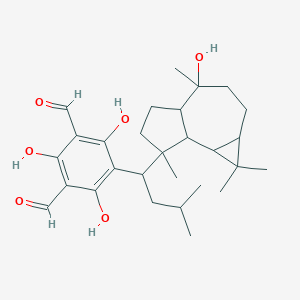
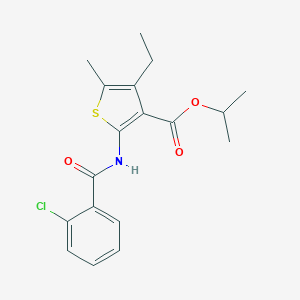
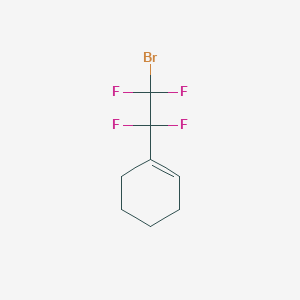
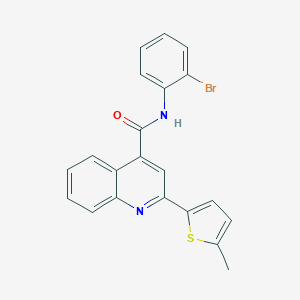

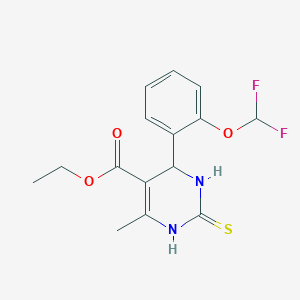
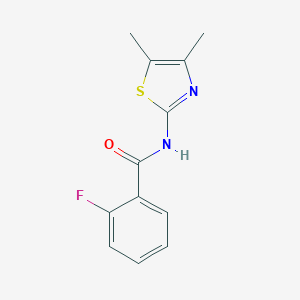
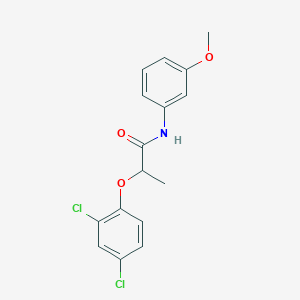
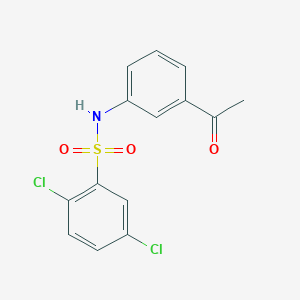
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
